2-(Ethylsulfanyl)propanethioamide
Overview
Description
2-(Ethylsulfanyl)propanethioamide is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Ethylsulfanyl)propanethioamide consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The density of 2-(Ethylsulfanyl)propanethioamide is predicted to be 1.113±0.06 g/cm3 . Its boiling point is predicted to be 227.7±42.0 °C . Other physical and chemical properties are not mentioned in the available sources.Scientific Research Applications
1. Enzyme System Research
A study explored various analogues of 2-(methylthio)ethanesulfonate, including those with ethyl groups, as substrates for methyl-coenzyme M reductase. This enzyme system, found in Methanobacterterium thermoautotrophicum, facilitates the formation of ethane and other hydrocarbons, indicating the relevance of these analogues in biochemical processes related to methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
2. Antimicrobial Applications
Research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, a related compound, has shown potential as antimicrobial additives for lubricating oils. These compounds effectively suppress the activity of microorganisms, demonstrating their utility in industrial applications (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).
3. Catalysis in Thioether Oxidation
The role of 2-(Ethylsulfanyl)propanethioamide and its derivatives in catalysis, specifically in thioether oxidation, was investigated. A study described the synthesis and structure of ruthenium(II) complexes using related ligands, highlighting its application in the field of inorganic chemistry and catalysis (Riley & Oliver, 1986).
4. Drug Metabolism Studies
In drug metabolism research, biocatalytic systems using microbes were employed to produce mammalian metabolites of specific compounds, including those with 2-(Ethylsulfanyl)propanethioamide related structures. This research aids in understanding how drugs are metabolized in the body (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
5. Chemical Synthesis and Crystallography
Studies involving crystal structure analysis of propanethioamide derivatives contribute to the broader understanding of molecular structures and interactions, which is vital in fields like pharmaceuticals and materials science (Dinnebier & Moustafa, 2009).
6. Development of Conductive Polymers
Research on polyalkylsulfonatethiophene demonstrated the synthesis and properties of electrically conducting soluble polythiophene, a field critical in the development of advanced materials for electronics and other industries (Patil, 1989).
Safety And Hazards
properties
IUPAC Name |
2-ethylsulfanylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSRIBDCCNWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)propanethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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